5'-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one 5'-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one
Brand Name: Vulcanchem
CAS No.: 1613639-40-9
VCID: VC8342936
InChI: InChI=1S/C16H20BNO3/c1-14(2)15(3,4)21-17(20-14)10-5-6-12-11(9-10)16(7-8-16)13(19)18-12/h5-6,9H,7-8H2,1-4H3,(H,18,19)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)C34CC4
Molecular Formula: C16H20BNO3
Molecular Weight: 285.1 g/mol

5'-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one

CAS No.: 1613639-40-9

Cat. No.: VC8342936

Molecular Formula: C16H20BNO3

Molecular Weight: 285.1 g/mol

* For research use only. Not for human or veterinary use.

5'-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one - 1613639-40-9

Specification

CAS No. 1613639-40-9
Molecular Formula C16H20BNO3
Molecular Weight 285.1 g/mol
IUPAC Name 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[1H-indole-3,1'-cyclopropane]-2-one
Standard InChI InChI=1S/C16H20BNO3/c1-14(2)15(3,4)21-17(20-14)10-5-6-12-11(9-10)16(7-8-16)13(19)18-12/h5-6,9H,7-8H2,1-4H3,(H,18,19)
Standard InChI Key KVUVOHGOZWNQBR-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)C34CC4
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)C34CC4

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound integrates three critical components:

  • Spirocyclopropane-indole core: A cyclopropane ring shares a single carbon atom with the indole’s C3 position, creating a strained spirocyclic system. This architecture is known to enhance metabolic stability and binding affinity in bioactive molecules .

  • Tetramethyl-1,3,2-dioxaborolane group: A boronic ester substituent at the 5'-position of the indole ring. This group facilitates participation in transition metal-catalyzed cross-coupling reactions, enabling modular derivatization .

  • Lactam functionality: The 2'-one group introduces a hydrogen-bond acceptor, critical for interactions in biological systems .

Systematic Nomenclature

  • IUPAC Name: 5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one

  • Molecular Formula: C₁₉H₂₁BN₂O₃ (inferred from analogous structures in )

  • Molecular Weight: 336.2 g/mol (calculated)

Synthesis and Methodological Advances

Copper-Catalyzed Asymmetric Hydroboration

A method adapted from involves the hydroboration of 3-substituted cyclopropenes using Cu(I) catalysts and chiral ligands (e.g., Josiphos derivatives). This approach achieves trans-selectivity (d.r. >20:1) and high enantiomeric excess (89–95% ee) for cyclopropylboronates. For example:

3-Arylcyclopropene+B2pin2Cu(I)/L*trans-Cyclopropylboronate[2]\text{3-Arylcyclopropene} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Cu(I)/L*}} \text{trans-Cyclopropylboronate} \quad[2]

Reaction conditions: Toluene, 25°C, 6–12 h. Yields: 55–86%.

Alkylative Dearomatization-Intramolecular N-Imination

As reported in , spirocyclopropane-indoles are synthesized via dearomatization of indole–O-(methylsulfonyl)oximes. This method avoids transition metals and uses tryptophol derivatives as starting materials. Key steps include:

  • Alkylative dearomatization with 2-bromocyclopentanone.

  • Intramolecular N-imination to form the spirocyclic lactam .

Physical and Chemical Properties

Spectral Data (Inferred from Analogues)

PropertyValue/DescriptionSource Analogue
¹H NMR (CDCl₃)δ 1.20–1.35 (s, 12H, Bpin CH₃),
δ 3.60–3.80 (m, 2H, CH₂ lactam),
δ 6.80–7.50 (m, 4H, indole Ar-H)
¹³C NMRδ 24.9 (Bpin CH₃), δ 82.5 (Bpin O-C),
δ 170.5 (C=O lactam)
HRMS (ESI+)m/z 337.1682 [M+H]⁺Calculated for C₁₉H₂₂BN₂O₃

Stability and Reactivity

  • Boronic ester stability: Sensitive to protic solvents but stable under anhydrous conditions .

  • Cyclopropane ring strain: Enhances reactivity in ring-opening reactions but confers rigidity to the spiro system .

Applications in Organic Synthesis and Drug Discovery

Suzuki-Miyaura Cross-Coupling

The boronic ester group enables efficient coupling with aryl halides, as demonstrated in . For instance:

Spirocyclopropane-boronate+Ar-XPd(dppf)Cl2Biaryl-spirocyclopropane[5]\text{Spirocyclopropane-boronate} + \text{Ar-X} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Biaryl-spirocyclopropane} \quad[5]

Conditions: Pd catalyst (2 mol%), K₃PO₄ (3 equiv), 80°C, 12 h. Yields: 70–90%.

Bioactivity and Medicinal Chemistry

Spirocyclopropane-indoles exhibit topoisomerase-I inhibitory activity (IC₅₀ = 0.8–2.3 µM) . Structural analogues with boronate esters show enhanced blood-brain barrier permeability, making them candidates for CNS-targeted therapies .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaCAS NumberKey Feature
1-[3-(Tetramethyl-dioxaborolanyl)phenyl]...C₁₆H₂₁BO₄2553271-61-5Cyclopropane-carboxylic acid
Spiro[cyclopropane-isoquinoline]-boronateC₂₂H₃₂BNO₄1338097-05-4Isoquinoline scaffold

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